1-Chloro-2,4-bis(hexyloxy)benzene

Catalog No.
S978164
CAS No.
851228-26-7
M.F
C18H29ClO2
M. Wt
312.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2,4-bis(hexyloxy)benzene

CAS Number

851228-26-7

Product Name

1-Chloro-2,4-bis(hexyloxy)benzene

IUPAC Name

1-chloro-2,4-dihexoxybenzene

Molecular Formula

C18H29ClO2

Molecular Weight

312.9 g/mol

InChI

InChI=1S/C18H29ClO2/c1-3-5-7-9-13-20-16-11-12-17(19)18(15-16)21-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3

InChI Key

DVCXRBBOSKEYRG-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC(=C(C=C1)Cl)OCCCCCC

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)Cl)OCCCCCC

1-Chloro-2,4-bis(hexyloxy)benzene is an organic compound with the molecular formula C₁₈H₂₉ClO₂ and a CAS number of 851228-26-7. This compound features a benzene ring substituted with two hexyloxy groups at the 2 and 4 positions and a chlorine atom at the 1 position. It appears as a colorless to light yellow liquid with a mild aromatic odor. The presence of the hexyloxy groups enhances its solubility in organic solvents and imparts unique chemical properties, making it suitable for various applications in organic synthesis and materials science .

  • Electron donor properties: The hexoxy groups might influence the electronic properties of materials they are incorporated into, impacting conductivity or other electronic behavior [].

Due to the lack of specific data on 1-Chloro-2,4-bis(hexyloxy)benzene, it's crucial to handle it with caution, assuming properties similar to other chlorinated aromatic compounds. These can include:

  • Skin and eye irritation: Chlorinated aromatics can irritate upon contact with skin and eyes.
  • Environmental concerns: Chlorinated compounds can be persistent in the environment, so proper disposal is essential.
  • Organic Dye Precursor: The structure of 1-Chloro-2,4-bis(hexyloxy)benzene incorporates two hexyl groups (donor groups) and a chlorine atom. This combination can influence the electronic properties of the molecule. Research suggests that this compound may serve as a precursor for organic dyes. The presence of donor groups can increase the electron density in certain parts of the molecule, which can be a desirable property for certain dyes [].
Due to its functional groups:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various substituted derivatives.
  • Reduction Reactions: The hexyloxy groups can undergo reduction, which may involve catalytic hydrogenation or other chemical reduction methods, potentially leading to the formation of alcohols or ethers .
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization at available positions on the benzene ring.

The synthesis of 1-Chloro-2,4-bis(hexyloxy)benzene typically involves:

  • Alkylation of Phenol: Starting from phenol, the hexyloxy groups can be introduced through an alkylation reaction using hexanol in the presence of a strong acid catalyst.
  • Chlorination: The chlorination of the resultant bis(hexyloxy)benzene can be achieved using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzene ring .

1-Chloro-2,4-bis(hexyloxy)benzene has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Materials Science: Its properties make it suitable for use in polymers and coatings.
  • Pharmaceuticals: Potential applications in drug development due to its structural characteristics.

Interaction studies involving 1-Chloro-2,4-bis(hexyloxy)benzene are essential for understanding its reactivity and compatibility with other substances. Such studies may include:

  • Solvent Compatibility: Investigating how this compound interacts with various solvents to determine its solubility and stability.
  • Reactivity with Biological Molecules: Understanding how it interacts with proteins or nucleic acids could provide insights into its potential biological effects.

Several compounds share structural similarities with 1-Chloro-2,4-bis(hexyloxy)benzene. Here are some examples:

Compound NameStructure DescriptionUnique Features
1-Chloro-2,6-bis(hexyloxy)benzeneSimilar structure but different substitutionDifferent reactivity due to positioning of substituents
2,4-Bis(hexyloxy)phenolNo chlorine substituentExhibits different chemical behavior without halogen
1-Bromo-2,4-bis(hexyloxy)benzeneBromine instead of chlorineMay have different reactivity patterns compared to chlorine
1-Chloro-3,5-bis(heptyloxy)benzeneLonger alkyl chainsAffects solubility and potential biological activity

The uniqueness of 1-Chloro-2,4-bis(hexyloxy)benzene lies in its specific combination of functional groups and their positions on the aromatic ring, which influences its chemical behavior and potential applications in various fields.

XLogP3

7.7

Dates

Modify: 2023-08-16

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